Product packaging for 7-Bromo-6-fluorobenzofuran-3-one(Cat. No.:)

7-Bromo-6-fluorobenzofuran-3-one

Cat. No.: B12836729
M. Wt: 231.02 g/mol
InChI Key: AMVXEZRGBPUUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-6-fluorobenzofuran-3-one (CAS 1344893-60-2) is a halogenated benzofuran derivative of high interest in medicinal chemistry and drug discovery. Its molecular formula is C 8 H 4 BrFO 2 , and it has a molecular weight of 231.02 g/mol . The compound serves as a versatile chemical building block, particularly for constructing novel molecules with potential therapeutic activity. The benzofuran scaffold is recognized as a privileged structure in drug design . Benzofuran derivatives demonstrate a diverse array of pharmacological properties, with significant research focusing on their antimicrobial and anticancer activities . Specific derivatives have been synthesized and studied as inhibitors for targets like Mycobacterium protein tyrosine phosphatase B (mPTPB) for tuberculosis treatment and have shown promising cytotoxic effects against various cancer cell lines, including non-small-cell lung cancer (NSCLC) and leukemia . The presence of both bromine and fluorine substituents on the benzofuran core allows for further selective functionalization, making this compound a valuable intermediate for Structure-Activity Relationship (SAR) studies and the development of more potent and selective bioactive agents . This product is intended for research purposes as a key synthetic intermediate. It is strictly for laboratory use and is not classified as a drug or consumer product .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrFO2 B12836729 7-Bromo-6-fluorobenzofuran-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrFO2

Molecular Weight

231.02 g/mol

IUPAC Name

7-bromo-6-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H4BrFO2/c9-7-5(10)2-1-4-6(11)3-12-8(4)7/h1-2H,3H2

InChI Key

AMVXEZRGBPUUAB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C(=C(C=C2)F)Br

Origin of Product

United States

Biological Activity Spectrum of Benzofuran 3 One Derivatives and Potential Relevance to 7 Bromo 6 Fluorobenzofuran 3 One

Antineoplastic and Antiproliferative Activities

Benzofuran (B130515) derivatives have demonstrated significant potential as anticancer agents, with research highlighting their efficacy against a variety of human tumor cell lines and their ability to modulate cellular proliferation. mdpi.commdpi.commdpi.commdpi.com The introduction of halogen atoms, such as bromine and fluorine, into the benzofuran structure has been shown to enhance cytotoxic activity. mdpi.comnih.gov

Activity against Human Tumor Cell Lines

Benzofuran-3-one derivatives and related compounds have been evaluated against a broad spectrum of human cancer cell lines, demonstrating notable inhibitory effects.

Ovarian Cancer: Certain 2-[4-(2-aryl-2-oxoethoxy)arylidene]benzofuran-3-one derivatives have shown enhanced activity against ovarian cancer cell lines. researchgate.net Additionally, some benzofuran derivatives linked to quinazolines have displayed promising results in antibacterial research. rsc.org Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have also been found to be active against the human ovarian cancer cell line A2780. rsc.org

Breast Cancer: Novel series of benzofuran derivatives have been synthesized and evaluated for their anticancer activity against MCF-7 human breast cancer cells. nih.gov Specifically, 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride exhibited excellent activity against estrogen receptor-dependent breast cancer cells with low toxicity. nih.gov Furthermore, aurones derived from benzofuran-3(2H)-one, such as (Z)-2-(4-methylbenzylidene) benzofuran-3(2H)-one and (Z)-2-(4-chlorobenzylidene) benzofuran-3(2H)-one, have been identified as promising inhibitors of MDA-MB-231 and MCF-7 breast cancer cell lines. banglajol.info Benzofuran-based carboxylic acids have also shown antiproliferative actions toward breast cancer cell lines. acs.org

Colon Cancer: A newly synthesized chalcone (B49325) derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, demonstrated significant cytotoxic effects on HCT116 and HT29 colon cancer cells. ejmo.org Additionally, carbohydrazide (B1668358) linked benzofuran-isatin conjugates have shown good anti-proliferative activity towards colorectal cancer SW-620 and HT-29 cell lines. nih.gov The benzofuran-isatin conjugate, referred to as Compound 5a, has been shown to have potent and selective anti-proliferative action towards SW620 and HT29 CRC cell lines. frontiersin.org

Leukemia: Halogenated derivatives of benzofuran have shown remarkable cytotoxic activity against leukemia cells. nih.gov For instance, a derivative with a bromine atom at the 3-position of the benzofuran ring was found to be highly active against K562 and HL60 leukemia cells. nih.gov Other studies have also identified bromosubstituted benzofurans with high antitumor activity against leukemia cancer cells. researchgate.net

Non-Small Cell Lung Carcinoma (NSCLC): Two sets of 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans have been reported as potential anticancer agents towards non-small cell lung carcinoma A549 and NCI-H23 cell lines. tandfonline.comnih.gov A novel benzofuran–indole (B1671886) hybrid, 8aa, has been identified as a potent EGFR inhibitor with selective anticancer effects against NSCLC cell lines, PC9 and A549. mdpi.com Furthermore, certain benzofuran derivatives with N-aryl piperazine (B1678402) have shown selective inhibition of human lung cancer cell line (A549) proliferation. rsc.org

Table 1: Antiproliferative Activity of Benzofuran Derivatives Against Various Cancer Cell Lines

Compound ClassCancer Cell Line(s)Key FindingsReference(s)
2-[4-(2-aryl-2-oxoethoxy)arylidene]benzofuran-3-onesOvarian, Breast, Colon, LeukemiaEnhanced anticancer activity researchgate.net
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanonesOvarian (A2780)Active against ovarian cancer rsc.org
2-Benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochlorideBreast (MCF-7)Excellent activity against ER-dependent breast cancer nih.gov
Aurones from benzofuran-3(2H)-oneBreast (MDA-MB-231, MCF-7)Promising inhibitors banglajol.info
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneColon (HCT116, HT29)Significant cytotoxic effect ejmo.org
Carbohydrazide linked benzofuran-isatin conjugatesColon (SW-620, HT-29)Good anti-proliferative activity nih.gov
Halogenated benzofuransLeukemia (K562, HL60)Remarkable cytotoxic activity nih.gov
3-Methylbenzofurans and 3-(morpholinomethyl)benzofuransNSCLC (A549, NCI-H23)Potential anticancer agents tandfonline.comnih.gov
Benzofuran–indole hybrid 8aaNSCLC (PC9, A549)Potent and selective EGFR inhibitor mdpi.com

Modulation of Cellular Proliferation

Benzofuran derivatives exert their antiproliferative effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Studies have shown that some of the most active benzofurans induce apoptosis in K562 and MOLT-4 leukemia cells. mdpi.com For instance, a synthetic derivative of benzofuran lignan, known as Benfur, was found to induce cell death by G2/M phase arrest in p53+/+ cells. nih.gov Similarly, certain benzofuran-isatin conjugates have been shown to provoke apoptosis in a dose-dependent manner in SW-620 cells. nih.gov The anticancer effects of the pro-apoptotic benzofuran-isatin conjugate (5a) are associated with p53 upregulation. frontiersin.org

Furthermore, some benzofuran-based carboxylic acid derivatives have been shown to cause cell cycle disturbance and have pro-apoptotic actions in breast cancer cells. acs.org The antiproliferative impact of designed 3-(piperazinylmethyl) benzofuran derivatives is attributed to physiological apoptosis. tandfonline.com

Antimicrobial and Antiviral Efficacy

Benzofuran derivatives are recognized for their broad-spectrum antimicrobial and antiviral activities. rsc.orgnih.gov

Antibacterial Activities

A variety of benzofuran derivatives have been synthesized and evaluated for their antibacterial properties.

Twenty-one new compounds based on a benzofuran skeleton with an aryl substituent at the C-3 position linked through an α, β-unsaturated ketone showed antibacterial activities against Escherichia coli, Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus, and Bacillus subtilis. longdom.org Notably, compound 7e exhibited excellent MIC80 values ranging from 0.78 to 1.56 μg/mL. longdom.org

Another study reported that benzofuran derivatives linked to quinazolines showed antibacterial activity against several Gram-positive and Gram-negative bacteria. rsc.org Additionally, novel benzofuran derivatives containing a 1,2,4-triazole (B32235) moiety have demonstrated inhibitory potential, with compound 10b showing the highest activity against B. subtilis. nih.gov

Table 2: Antibacterial Activity of Benzofuran Derivatives

Compound ClassBacterial Strain(s)Key FindingsReference(s)
C-3 α, β-Unsaturated Ketone Linked BenzofuransE. coli, S. aureus, MRSA, B. subtilisCompound 7e showed excellent MIC80 values (0.78-1.56 μg/mL). longdom.org
Benzofuran-Quinazoline HybridsGram-positive and Gram-negative bacteriaShowed antibacterial activity. rsc.org
Benzofuran-Triazole HybridsB. subtilis, E. coliCompound 10b was most active against B. subtilis. nih.gov

Antifungal Activities

Benzofuran derivatives have also been identified as potent antifungal agents.

A series of benzofuran-3-carbohydrazide derivatives were screened for their potential antifungal activity against Candida albicans. rsc.org Fused benzofuran derivatives containing coumarin (B35378) and pyridine (B92270) rings have also shown antifungal activity against Aspergillus fumigatus and Penicillium wortmanni. nih.gov

Furthermore, novel benzofuran-triazole hybrids have been designed and synthesized, with many showing antifungal activity against fluconazole-resistant Trichophyton rubrum and Cryptococcus neoformans. mdpi.com Studies have also shown that benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus exhibit potential antifungal activity. nih.gov

Anti-Hepatitis Viral Activities, including Hepatitis C Virus RNA-Dependent RNA Polymerase Inhibition

Benzofuran derivatives have emerged as significant inhibitors of hepatitis C virus (HCV).

Naturally occurring 2-benzylidenebenzofuran-3-ones, also known as aurones, have been identified as new non-nucleoside inhibitors of HCV RNA-dependent RNA polymerase (RdRp). nih.gov The most active aurone (B1235358) analogue demonstrated an IC50 of 2.2 μM. nih.gov The binding site for these aurones is located in the thumb pocket I of the HCV RdRp. nih.gov

Other classes of benzofuran derivatives have also been identified as potent inhibitors of HCV replication, targeting the palm-2 binding site of the NS5B polymerase. oup.com A class of benzofurans was identified as potent inhibitors of in vitro HCV replication. researchgate.net Additionally, some benzofuran derivatives have shown inhibitory activity against HCV NS3-4A protease. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Benzofuran derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.govsci-hub.semdpi.com Research has shown that these compounds can modulate the innate immune response of phagocytes by affecting processes like chemotactic migration and the production of reactive oxygen species (ROS). sci-hub.se

A study on 5-acyl-3-substituted-benzofuran-2(3H)-ones revealed their ability to improve adjuvant-induced arthritis in rats. nih.gov These compounds displayed a dual inhibition of both cyclooxygenase (CO) and lipoxygenase (LO) metabolites of arachidonic acid, key mediators in inflammatory pathways. nih.gov In contrast, their corresponding open-ring acids only moderately reduced CO metabolites. nih.gov Further investigations into various benzofuran derivatives have confirmed their potential as anti-inflammatory agents. For instance, some synthesized furosalicylic acids and related compounds showed anti-inflammatory activity comparable to Diclofenac in a carrageenan-induced paw edema model in rats, along with inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. jst.go.jpnih.gov Molecular docking studies have suggested that these compounds can interact effectively with the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.gov

Newly designed hybrids of benzofuran with nitrogen-containing heterocycles like piperazine, tetrazole, and imidazole (B134444) have also been explored for their anti-inflammatory potential. mdpi.comresearchgate.net One such hybrid, compound 5d, demonstrated a potent inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 cells, with an IC50 value of 52.23 ± 0.97 μM. mdpi.combohrium.com Another benzofuran derivative, (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one, also induced significant antinociceptive and anti-inflammatory effects in mice. researchgate.net The combination of benzofuran and oxazepine structures has led to benzoxazepine derivatives with strong immunomodulatory effects, with some compounds potently inhibiting neutrophil chemotaxis and ROS production. sci-hub.se

Antioxidant Properties and Reactive Oxygen Species Scavenging

The antioxidant potential of benzofuran derivatives is a well-documented area of their biological activity. tandfonline.comrsc.org These compounds can act as antioxidants through various mechanisms, including scavenging of reactive oxygen species (ROS) and free radicals. nih.gov The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

Several studies have evaluated the antioxidant capacity of synthetic benzofuran derivatives using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and ferric ion reducing potential tests. tandfonline.com For example, a series of substituted benzofuran derivatives were tested, and several compounds, including 6a, 6b, 6d, 6h, 6o, 6p, and 6r, showed very good antioxidant activity. nih.gov Similarly, certain benzofuran derivatives (4c, 6a, and 6c) displayed good reducing activity compared to standard antioxidants like BHT and TBHQ. tandfonline.com The DPPH free radical scavenging values were observed to increase with higher concentrations of the tested compounds. tandfonline.com

Theoretical studies using density functional theory (DFT) have explored the mechanisms behind the free radical scavenging activity of benzofuran derivatives. scholarena.com These studies suggest that mechanisms like hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) are key to their antioxidant action. scholarena.com Novel 2,6-disubstituted benzofuran-3-one analogues have been synthesized and shown to possess good antioxidative activity, which contributes to their neuroprotective effects in cerebral ischemia/reperfusion injury models. nih.gov Specifically, compounds 5 and 16 from this series displayed potent neuroprotective and antioxidative effects without showing cytotoxicity. nih.gov

Anti-parasitic and Anti-malarial Activities

Benzofuran-3-one derivatives have emerged as a promising scaffold for the development of new anti-parasitic and anti-malarial drugs. asm.orgnih.gov A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones has been extensively studied for its activity against Plasmodium falciparum, the parasite responsible for malaria. asm.orgnih.govnih.gov

These studies revealed that derivatives containing 5-nitroimidazole and 4-nitroimidazole (B12731) groups were highly active against resistant strains of the parasite, while those with 5-nitrofuran and 5-nitrothiophene were more potent against sensitive strains. asm.orgnih.gov Notably, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (compound 5h) showed exceptionally high activity against the multi-drug resistant K1 strain of P. falciparum with an IC50 of 0.654 nM. asm.orgnih.gov Another derivative, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g), was highly active against the 3D7 strain with an IC50 of 0.28 μM. asm.orgnih.gov Some of these active compounds were also tested for their ability to inhibit β-hematin formation, a crucial process for the parasite's survival, with compound 10g showing the highest inhibition. asm.orgnih.gov

Beyond malaria, benzofuran derivatives have shown activity against other parasites. Dihydrobenzofuran-type neolignans have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.com In one study, four dihydrobenzofuran neolignans were active against the Tulahuen lac-Z strain of T. cruzi, with IC50 values ranging from 7.96 to 21.12 µM. mdpi.com Another study synthesized a series of 2-(substituted benzylidene)-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-ones and tested them against T. cruzi, with two compounds, 2b and 2k, showing the highest growth inhibition. scirp.org Furthermore, some dihydrobenzofuran neolignans have shown potent activity against Leishmania donovani. mdpi.com

Other Noteworthy Biological Activities (e.g., Hepatoprotective, Antihypertensive)

In addition to the activities mentioned above, benzofuran derivatives have been investigated for other potential therapeutic applications, including hepatoprotective and antihypertensive effects.

Some chalcones, which are precursors to certain benzofuran derivatives, have shown hepatoprotective activities. researchgate.net While direct studies on the hepatoprotective effects of 7-Bromo-6-fluorobenzofuran-3-one are not available, the general biological profile of the benzofuran class suggests this as a potential area for investigation.

The benzofuran scaffold is also present in compounds with cardiovascular effects. Certain benzofuran derivatives have been identified as having antihypertensive properties. ijpsonline.com For example, a series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and related compounds were synthesized and evaluated for their antihypertensive activity. acs.orgconsensus.app The majority of these compounds displayed good antihypertensive effects in a spontaneous hypertensive rat model. consensus.app

Structure Activity Relationship Sar Studies for Benzofuran 3 One Derivatives and Implications for 7 Bromo 6 Fluorobenzofuran 3 One

Influence of Substituents on the Benzofuran-3-one Core on Biological Activity

The biological profile of benzofuran-3-one derivatives can be significantly altered by the nature and position of substituents on the core structure. Research has shown that introducing various functional groups onto the benzofuran (B130515) ring system can enhance or diminish the compound's therapeutic potential. For instance, studies on different series of benzofuran derivatives have demonstrated that substitutions at the C-2, C-3, C-5, C-6, and C-7 positions play a crucial role in their biological activities, which span anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. nih.govmdpi.comrsc.org

The introduction of substituents like hydroxyl, methoxy (B1213986), or small alkyl groups can influence the molecule's polarity, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. For example, in a series of 2,3-diarylbenzofuran derivatives, it was observed that methoxy groups at the C-6 position resulted in higher antiproliferative activity compared to those with methoxy groups at the C-7 position. mdpi.com Conversely, the presence of ionizable groups such as amino and carboxyl groups has been found to markedly reduce osteoblastogenic activity in certain benzofuran derivatives, suggesting that such groups may not be suitable for interaction with the target proteins in that specific context.

Impact of Halogenation (Bromine and Fluorine) at Specific Positions on Efficacy and Selectivity

Halogenation is a common strategy in drug design to enhance the pharmacological properties of a lead compound. The introduction of halogen atoms such as bromine and fluorine into the benzofuran-3-one core has been shown to significantly impact efficacy and selectivity. Halogens can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity through various interactions, including the formation of halogen bonds. nih.gov

Numerous studies have consistently reported that the addition of bromine, chlorine, or fluorine atoms to the benzofuran ring leads to a notable increase in anticancer activities. nih.govnih.gov This enhancement is often attributed to the ability of halogens to form attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

Positional Effects of Bromine Substitution

The position of bromine substitution on the benzofuran ring is a critical determinant of its biological activity. nih.gov For example, research on 2-phenylbenzofuran (B156813) derivatives as cholinesterase inhibitors revealed that bromine substitution at the C-7 position resulted in some of the most potent inhibitors of butyrylcholinesterase (BChE). sci-hub.box In one study, 7-bromo-2-(3,5-dihydroxyethoxyphenyl)benzofuran displayed a high inhibitory activity towards BChE with an IC50 value of 3.57 μM. sci-hub.box This suggests that the C-7 position is an adequate site for substitution to achieve this specific biological activity.

In the context of anticancer activity, the introduction of a bromine atom has been shown to increase the cytotoxic potential of benzofurans. nih.gov Furthermore, bromo-substituted benzofuran derivatives have also been reported to possess anti-inflammatory properties by inhibiting the formation of prostaglandins. researchgate.netresearchgate.net The specific placement of the bromine atom dictates its influence, with substitutions on both the benzene (B151609) and the furan (B31954) portions of the scaffold leading to varied biological outcomes.

Positional Effects of Fluorine Substitution

Fluorine substitution is another key strategy in modifying the bioactivity of benzofuran derivatives. The small size and high electronegativity of fluorine can lead to profound changes in a molecule's properties. Studies have shown that fluorinated benzofurans can act as anti-inflammatory and potential anticancer agents. researchgate.netresearchgate.net

The position of the fluorine atom is crucial. For instance, in a study of aurone (B1235358) derivatives with nematicidal activity, a compound bearing a fluorine atom at the C-6 position showed the best in vitro and in vivo activity, with a lethal concentration 50% (LC50) value of 1.75 mg/L. This highlights the potential significance of C-6 substitution for certain biological activities. The introduction of fluorine can also significantly affect the pharmacokinetic properties of a compound. ontosight.ai

Synergistic or Antagonistic Effects of Bromo- and Fluoro- Substituents on Activity

While specific studies on the combined effect of 7-bromo and 6-fluoro substitution on a benzofuran-3-one core are not extensively documented, insights can be drawn from the individual effects of these halogens and studies on di-halogenated derivatives. The presence of both a bromine atom at position 7 and a fluorine atom at position 6 in 7-Bromo-6-fluorobenzofuran-3-one would create a unique electronic and steric environment on the benzene ring portion of the molecule.

The lipophilicity added by the bromine at C-7 combined with the strong electron-withdrawing nature of the fluorine at C-6 could potentially lead to synergistic effects, enhancing binding affinity to a target protein or improving membrane permeability. Studies on aurone-derived triazoles have suggested that substitution with a halogen on either the A or B ring can be beneficial for activity against certain bacteria, with di-substituted aryl moieties showing potent activity against Mycobacterium tuberculosis. researchgate.net This suggests that multiple halogen substitutions can be advantageous. However, the precise interplay—whether synergistic or antagonistic—would be highly dependent on the specific biological target and its binding pocket architecture.

Role of the Carbonyl Group and Furan Ring in Pharmacophore Definition

The benzofuran ring system itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can provide useful ligands for more than one type of receptor or enzyme target. researchgate.netrsc.orgacs.org The furan ring, with its oxygen heteroatom, and the C-3 carbonyl group of the benzofuran-3-one core are key components of its pharmacophore.

The oxygen atom in the furan ring can act as a hydrogen bond acceptor, while the aromatic nature of the fused ring system allows for π-π stacking interactions with protein residues. The carbonyl group at the C-3 position is a strong hydrogen bond acceptor and a key site for interaction with biological targets. In many derivatives, this carbonyl group is essential for their mechanism of action. The geometry of the five-membered furan ring fused to the benzene ring creates a rigid, planar structure that properly orients the substituents for optimal interaction with a binding site.

Structure-Activity Relationships of Aurone Derivatives and Their Specific Activity Profiles

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are structural isomers of flavones and are closely related to the benzofuran-3-one core. ijpab.comsci-hub.se They represent a class of naturally occurring compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. sci-hub.setandfonline.com The SAR of aurones provides valuable insights that can be extrapolated to other benzofuran-3-one derivatives.

Halogenation has been shown to be a key determinant of activity in aurone derivatives. tandfonline.com Halogenated aurones are often the most active compounds in a series, with their binding affinity being related to the lipophilicity of the halogen. bohrium.com For instance, a series of halogen-substituted aurones displayed superior anticancer potential compared to their non-halogenated counterparts. tandfonline.com In some cases, halogen substitution on the A-ring (the benzofuran part) of the aurone was found to be particularly effective. tandfonline.com These findings underscore the importance of halogenation in enhancing the biological activity of the benzofuran-3-one scaffold.

Comparative SAR Analysis with Other Privileged Scaffolds for Drug Design

The benzofuran-3-one nucleus is part of the broader family of benzofurans, which are recognized as privileged scaffolds in medicinal chemistry. Current time information in Pasuruan, ID.mdpi.com This designation is attributed to their ability to interact with a variety of biological targets, leading to a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comrsc.org The introduction of substituents at various positions on the benzofuran ring system allows for the fine-tuning of its biological activity, a key aspect of SAR studies.

Halogenation of the benzofuran scaffold has been consistently shown to enhance its biological activities. nih.gov The addition of bromine, chlorine, or fluorine atoms can significantly increase the anticancer properties of these derivatives. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov The position of the halogen atom is a critical determinant of its effect on biological activity. nih.gov For instance, in some series of benzofuran derivatives, placing a halogen at the para position of a phenyl ring substituent leads to maximum cytotoxic activity. nih.gov

While specific research on the biological activity of this compound is not extensively available in public literature, we can infer potential implications based on the known SAR of related halogenated benzofuran derivatives. The presence of both a bromine and a fluorine atom on the benzene ring of the benzofuran-3-one core suggests a potential for enhanced biological activity. Studies on other halogenated benzofurans have shown that such substitutions can lead to potent antimicrobial and antitumor effects. The combination of a bromo and a fluoro group at positions 7 and 6, respectively, would create a unique electronic and steric environment that could influence its interaction with biological targets.

To better understand the significance of the benzofuran-3-one scaffold, it is useful to compare it with other well-established privileged scaffolds in drug design.

Interactive Table: Comparison of Privileged Scaffolds

ScaffoldKey Structural FeaturesCommon Biological ActivitiesExamples of Drugs/Candidates
Benzofuran/Benzofuran-3-one Fused benzene and furan ring system.Anticancer, Antimicrobial, Anti-inflammatory. mdpi.comrsc.orgAmiodarone, Bufuralol.
Arylpiperazine A piperazine (B1678402) ring attached to an aryl group.Antipsychotic, Antidepressant, Anxiolytic. mdpi.comAripiprazole, Ziprasidone.
Chalcone (B49325) Two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.Anticancer, Anti-inflammatory, Antioxidant. nih.govVarious experimental compounds.
Pyrazole A five-membered heterocyclic ring with two adjacent nitrogen atoms.Anticancer, Anti-inflammatory, Analgesic. researchgate.netCelecoxib, Rimonabant.
Triazole A five-membered heterocyclic ring with three nitrogen atoms.Antifungal, Anticancer, Antiviral.Fluconazole, Voriconazole.

The arylpiperazine scaffold, for example, is a cornerstone in the development of central nervous system drugs due to its ability to interact with various neurotransmitter receptors. mdpi.com Chalcones, with their simple, modifiable structure, have been extensively studied for their broad anticancer and anti-inflammatory properties. nih.gov Pyrazole and triazole are five-membered nitrogen-containing heterocycles that are key components in numerous approved drugs, targeting a wide range of enzymes and receptors. researchgate.nettandfonline.com

The benzofuran-3-one scaffold, like these other privileged structures, offers a robust framework that can be decorated with various functional groups to optimize its interaction with specific biological targets. The specific substitution pattern of this compound, featuring two different halogens on the benzene portion of the scaffold, represents a compelling area for further investigation. Based on the general principles of SAR in halogenated benzofurans, it is plausible that this compound could exhibit significant biological activity. The electron-withdrawing nature of the fluorine and the size and polarizability of the bromine atom would modulate the electronic properties and potential for halogen bonding of the molecule, which are key determinants of its pharmacological profile.

Future research should focus on the synthesis and biological evaluation of this compound and its analogues to elucidate its specific SAR and to explore its potential as a lead compound for the development of new therapeutic agents. The established importance of the benzofuran-3-one core as a privileged scaffold, combined with the known impact of halogenation, provides a strong rationale for such investigations.

Preclinical Research and in Vitro/in Vivo Models for Benzofuran 3 One Derivatives

In Vitro Cytotoxicity Assays and Cell Line Panel Screening (e.g., NCI-60 Human Tumor Cell Lines)

A primary step in the preclinical assessment of novel benzofuran-3-one derivatives with potential anticancer activity is the evaluation of their cytotoxicity against a panel of human tumor cell lines. The National Cancer Institute (NCI) has established a panel of 60 human tumor cell lines (NCI-60) derived from nine different types of cancer, which is widely used for this purpose. tandfonline.comresearchgate.net This screening provides valuable information on the potency and selectivity of the compounds.

For instance, a series of 2-arylidene 6-(2-aryl-2-oxoethoxy)benzofuran-3-one derivatives were synthesized and evaluated for their anticancer activity by the NCI. researchgate.net Among them, compound 2-(4-chlorobenzylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]benzofuran-3-one demonstrated significant antiproliferative activity across a broad range of cancer cell lines, with an average GI50 (concentration required to inhibit cell growth by 50%) of 0.103 μM and a TGI (concentration required to cause total growth inhibition) of 0.259 μM. researchgate.net

Similarly, a study on 2-[(substitutedphenyl)carbonyl]-3-(3-phenoxyphenyl)-6,6-dimethyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one derivatives reported that three compounds exhibited notable anti-cancer activity in the NCI-60 screen. cbijournal.com Specifically, one derivative showed high potency against the T-47D breast cancer cell line, with a growth percentage of just 5.71%. cbijournal.com

The cytotoxic potential of benzothieno[3,2-b]pyran derivatives, which are bioisosteres of benzofuranones, has also been investigated using the NCI-60 panel. The most active compound in this series, 2-amino-6-bromo-4-(4-nitrophenyl)-4H- acs.orgbenzothieno[3,2-b]pyran-3-carbonitrile , exhibited a mean GI50 value of 0.11 μM across the 59 cell lines tested. tandfonline.com

These cell line screening studies are crucial for identifying lead compounds and understanding their spectrum of activity against different cancer types.

Table 1: In Vitro Cytotoxicity of Selected Benzofuran-3-one and Related Derivatives

High-Throughput Screening Approaches for Novel Benzofuran-3-one Leads

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid screening of large compound libraries to identify "hit" compounds with desired biological activity. ontosight.ai This approach has been successfully employed to discover novel benzofuran-3-one derivatives with various therapeutic potentials.

For example, a high-throughput, cell-based luciferase reporter assay was used to screen a collection of approximately 300,000 compounds, which led to the identification of a benzofuran (B130515) class of Hepatitis C Virus (HCV) inhibitors. nih.govacs.orgresearchgate.net Subsequent optimization of the benzofuran scaffold resulted in compounds with potent anti-HCV activity (EC50 < 100 nM) and low cytotoxicity (CC50 > 25 μM). nih.govacs.orgresearchgate.net

In another instance, HTS was instrumental in identifying a series of benzofuran-3-one indole (B1671886) derivatives as inhibitors of phosphatidylinositol-3-kinases (PI3K). nih.gov Optimization of these initial hits led to the development of inhibitors with single-digit nanomolar activity against the p110α subunit of PI3K. nih.gov

HTS has also been utilized to screen for inhibitors of heparin-induced tau fibril formation, a pathological hallmark of Alzheimer's disease and other tauopathies. nih.gov While some benzofuran derivatives were identified as hits, they were later classified as false positives due to their ability to generate peroxides in the presence of the reducing agent dithiothreitol (B142953) (DTT) used in the assay. nih.gov This highlights the importance of follow-up assays to eliminate artifacts.

Advanced Cell-Based Assays (e.g., 3D Spheroid Models, Organoids) for Efficacy Assessment

While traditional 2D cell cultures are valuable for initial screening, they often fail to recapitulate the complex microenvironment of solid tumors. crownbio.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for evaluating the efficacy of anticancer agents. nih.govmdpi.com These models better mimic the structural organization, cell-cell interactions, and nutrient gradients found in vivo, which can influence drug response. nih.govresearchgate.netevidentscientific.com

The use of 3D spheroid models in the evaluation of benzofuran derivatives is an emerging area of research. For example, the cytostatic effects of a novel glycogen (B147801) synthase kinase-3 inhibitor, 4-(5-methyl-5H- acs.orgunica.itdioxolo[4,5-f]-indol-7-yl)-3-(5-fluoro-1-benzofuran-3-yl)-1H-pyrrole-2,5-dione , were assessed in both 2D and 3D models of HT-29 colorectal adenocarcinoma cells. researchgate.net The study found that the HT-29 cells cultured in 3D spheroids were more resistant to the test drug compared to the 2D monolayer culture, underscoring the importance of these advanced models in predicting clinical efficacy. researchgate.net

The development of HTS-compatible 3D bioprinting technologies further enables the use of these more complex models in early-stage drug discovery. researchgate.net

In Vitro Assays for Specific Biological Activities (e.g., Antioxidant Assays, Enzyme Inhibition Assays)

In addition to cytotoxicity, the preclinical evaluation of benzofuran-3-one derivatives often includes in vitro assays to determine their specific biological activities. These assays provide insights into the potential mechanisms of action of the compounds.

Antioxidant Assays: Many benzofuran derivatives have been investigated for their antioxidant properties. unica.itnih.govrsc.orgscholarena.com Common assays used to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. unica.it For example, a series of benzofuran hydrazones were shown to possess significant antioxidant activity in these assays, with the 2-hydroxy-4-(diethylamino)benzylidene derivative exhibiting particularly high activity. unica.it Another study on 3,3-disubstituted-3H-benzofuran-2-one derivatives also demonstrated their antioxidant potential using DPPH and cyclic voltammetry. mdpi.com

Enzyme Inhibition Assays: Benzofuran-3-one derivatives have been designed and synthesized to target a variety of enzymes implicated in disease. For instance, 2-benzylidene-benzofuran-3-ones have been developed as mimics of flavopiridol (B1662207) to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. acs.orgnih.gov Some of these derivatives were found to be more potent and selective inhibitors of CDK1 and CDK2 than flavopiridol. acs.orgnih.gov

Other enzyme targets for benzofuran derivatives include:

HIV-1 Protease (PR) and Reverse Transcriptase (RT): 3-Benzoylbenzofurans have been shown to inhibit HIV-1 PR, with some derivatives demonstrating dual inhibitory activity against both PR and RT. rsc.org

Sirtuins: A series of benzofuran derivatives were found to be selective inhibitors of SIRT2, a member of the sirtuin family of deacetylases. mdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Chalcone (B49325) and thiopyrimidine benzofuran derivatives have been designed to target the VEGFR-2 tyrosine kinase, an important mediator of angiogenesis. researchgate.net

Table 2: Specific Biological Activities of Selected Benzofuran-3-one Derivatives

Development of Robust Preclinical Study Designs for Lead Characterization

The characterization of a lead compound involves a series of well-designed preclinical studies to build a comprehensive profile of its properties. This process, often referred to as lead optimization, aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hit compound. nih.govnih.govresearchgate.net

A typical preclinical study design for a benzofuran-3-one lead candidate would involve:

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogues to understand how chemical modifications affect biological activity. acs.orgnih.govmdpi.com

In Vitro ADME Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion properties using in vitro models. This includes assays for metabolic stability, plasma protein binding, and cell permeability. nih.govacs.org

In Vivo Pharmacokinetic Studies: Assessment of the compound's behavior in animal models to determine its bioavailability, half-life, and clearance. nih.govacs.org

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effect in relevant animal models of the target disease. For example, a benzofuran-based S1P1 receptor agonist was shown to be effective in a mouse model of multiple sclerosis. nih.govacs.org

Preliminary Toxicology Studies: Initial assessment of the compound's safety profile in animals to identify any potential liabilities. nih.gov

The data generated from these studies are crucial for deciding whether to advance a lead compound into more extensive preclinical development and, ultimately, into clinical trials. nih.gov

Derivatization and Analogue Synthesis for Lead Optimization of Benzofuran 3 One Compounds

Design Principles for Novel 7-Bromo-6-fluorobenzofuran-3-one Analogs

The design of new analogs based on the this compound core is guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural features influence biological activity. Key principles involve systematic modification of the scaffold to probe interactions with the biological target.

The presence of halogen atoms is a critical design element. Bromine and fluorine at positions 7 and 6, respectively, significantly influence the electronic and lipophilic character of the benzene (B151609) portion of the scaffold. Halogen atoms can form halogen bonds, which are non-covalent interactions that can enhance binding affinity to a target protein. mdpi.com The position of halogens is a crucial determinant of biological activity. mdpi.com For instance, in a series of benziodarone (B1666584) analogues, substituents at the 4-position of the benzofuran (B130515) ring, including bromine and chlorine, were found to enhance potency and selective binding to the target protein transthyretin. nih.govacs.org

Design strategies often focus on several key regions of the benzofuran-3-one molecule:

The Benzene Ring: While the 7-bromo and 6-fluoro substitutions are fixed in the parent compound, designing analogs could involve shifting these halogens to other positions (e.g., position 4 or 5) to probe the optimal interaction space within the target's binding pocket. nih.govacs.org

The Furan (B31954) Ring: Modifications typically occur at the C2 position. Introducing various substituents here can explore steric, electronic, and hydrophobic limits of the binding site. For example, attaching aryl groups via a methylene (B1212753) bridge (benzylidene derivatives) is a common strategy. rhhz.net

The 3-Keto Group: This group can act as a hydrogen bond acceptor. Its modification or replacement can modulate binding and reactivity.

SAR studies on related benzofuran structures have yielded valuable insights. For example, research on 2-(arylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives showed that electron-withdrawing and weak electron-donating groups on the appended aryl ring favored selectivity for certain enzymes, while strong deactivators led to non-selective activity. rhhz.net The introduction of methoxy (B1213986) groups was found to improve both potency and selectivity. rhhz.net

Position for SubstitutionType of SubstituentObserved/Potential Impact on ActivityReference
Benzene Ring (Positions 4, 5) Halogens (Cl, Br, I), Methyl, TrifluoromethylCan significantly enhance binding potency and selectivity. The 4-position appears critical in some series. nih.govacs.org
C2 Position Arylmethylidene groupsPotency and selectivity are modulated by substituents on the aryl ring (e.g., methoxy groups improve potency). rhhz.net
C2 Position Quaternary carbon centersCan be used to introduce complex 3D architecture. organic-chemistry.org
N-phenyl carboxamide (if added) Halogen substitution (para-position)Considered beneficial due to hydrophobic and electronic effects, enhancing cytotoxic properties in some anticancer agents. mdpi.com

Synthetic Strategies for Structural Modifications and Side Chain Elongation

A robust synthetic portfolio is essential for creating the designed analogs of this compound. These strategies include methods for both the initial construction of the core and its subsequent elaboration.

The synthesis of the benzofuran-3(2H)-one core itself can be achieved through various methods, such as the intramolecular cyclization of precursor molecules. organic-chemistry.org For example, an N-Heterocyclic carbene (NHC) can catalyze intramolecular substitution reactions to yield benzofuranones. organic-chemistry.org

For structural modifications and side chain elongation, transition metal-catalyzed cross-coupling reactions are indispensable tools:

Palladium- and Copper-Catalyzed Reactions: These are widely used for creating carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling (using boronic acids), Sonogashira coupling (using terminal alkynes), and Heck coupling (using alkenes) allow for the introduction of a vast array of side chains at positions where a halogen or triflate is present. nih.govacs.org For instance, a 3-iodobenzofuran (B11763985) intermediate can be readily diversified using these methods. nih.gov

Rhodium-Catalyzed Reactions: Relay rhodium-mediated catalysis can be used for the arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids to generate benzofuran skeletons. acs.org

Oxidative Cyclization: 2-Hydroxystilbenes can undergo iodine(III)-catalyzed oxidative cyclization to form 2-arylbenzofurans. mdpi.com

A one-pot synthesis for 2-aryl-3-cyanobenzofurans involves the base-induced reaction of a bromoaryl precursor with benzyl (B1604629) carbamate, which generates an intermediate that undergoes an intramolecular copper-catalyzed O-arylation to furnish the final product. acs.org Such multi-component, one-pot strategies are efficient for building molecular complexity. acs.org

Bioisosteric Replacements on the Benzofuran-3-one Scaffold to Modulate Activity

Bioisosterism involves substituting a functional group or moiety with another that possesses similar physicochemical properties, with the goal of improving potency, selectivity, or metabolic stability. researchgate.netslideshare.net This is a powerful strategy for lead optimization.

For the this compound scaffold, several bioisosteric replacements can be envisioned:

Scaffold Hopping: The entire benzofuran core can be replaced. For example, the oxygen atom of the furan ring could be swapped for a sulfur atom to create a benzothiophene or for a nitrogen atom (NH group) to yield an indole (B1671886) . nih.gov Studies on benziodarone analogues showed that replacing the benzofuran ring with a benzo[b]thiophene resulted in weaker binding, whereas a 1H-indole ring led to similar binding, suggesting it is a viable bioisostere in that context. nih.govacs.org

Ring Equivalents: A phenyl ring, if appended to the scaffold, can be replaced by various heteroaromatic rings such as pyridine (B92270), pyrazole, or thiophene . researchgate.net Introducing nitrogen atoms into an aromatic ring generally increases polarity and can reduce CYP-mediated metabolism, potentially improving metabolic stability. cambridgemedchemconsulting.com

Functional Group Mimetics: The ketone at the 3-position is a key functional group that often acts as a hydrogen bond acceptor. It could potentially be replaced with other groups that can perform a similar role, such as an oxime or a hydrazone. Carboxylic acid groups, if introduced elsewhere in the molecule, have well-known bioisosteres like tetrazoles or acylsulfonamides , which can offer improved cell permeability and metabolic properties. latrobe.edu.aunih.gov

Original Group/ScaffoldBioisosteric ReplacementPotential AdvantageReference
Benzofuran (O-heterocycle) Benzothiophene (S-heterocycle)Modulates electronics and lipophilicity. nih.govresearchgate.net
Benzofuran (O-heterocycle) Indole (N-heterocycle)Introduces H-bond donor capability, may retain activity. nih.gov
Phenyl Ring Pyridine, PyrimidineIncreases polarity, improves solubility, may reduce metabolism. cambridgemedchemconsulting.com
Phenyl Ring Thiophene, Furan, PyrazoleAlters electronic properties and potential interaction points. researchgate.net
Carboxylic Acid TetrazoleSimilar pKa, often improves lipophilicity and oral absorption. latrobe.edu.au
Carboxylic Acid AcylsulfonamideCan mimic phosphate (B84403) groups and act as H-bond donor/acceptor. nih.gov

Combinatorial Chemistry Approaches for Library Generation and Screening

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry and parallel synthesis techniques are employed to generate large libraries of related compounds. acs.org This approach allows for the rapid synthesis and screening of many analogs, accelerating the identification of compounds with improved properties.

A typical strategy involves the solution-phase parallel synthesis of a multi-substituted benzo[b]furan library. nih.govacs.org The process often begins with a common intermediate that can be readily diversified. For example, a 3-iodobenzofuran core is an excellent starting point. nih.gov This intermediate can be prepared through a palladium/copper-catalyzed cross-coupling of an o-iodoanisole with a terminal alkyne, followed by electrophilic cyclization. nih.govacs.org

Once the diversifiable core is in hand, a library is generated by reacting it with a collection of different building blocks in a parallel format. Using an array of boronic acids in Suzuki-Miyaura reactions, terminal alkynes in Sonogashira couplings, and various amines or alcohols in other coupling reactions, a large number of 2,3,5-trisubstituted benzo[b]furans can be produced. nih.gov This diversity-oriented synthesis allows for a broad exploration of the chemical space around the core scaffold. acs.org

Strategies for Enhancing Potency, Selectivity, and Biological Stability

Enhancing Potency: Potency can be increased by optimizing interactions with the target. This often involves fine-tuning the electronic properties of substituents. For example, comparing electron-donating and electron-withdrawing groups on an appended aryl ring can identify which best complements the target's electronic environment. rhhz.net The strategic placement of halogens to form strong halogen bonds or hydrogen bond donors/acceptors to create new interactions can also significantly boost potency. mdpi.com

Improving Selectivity: Selectivity is crucial for minimizing off-target effects. It can be achieved by exploiting differences between the target and anti-targets. For instance, if a lead compound inhibits the hERG ion channel (a common liability), structural modifications are made to reduce this activity. dundee.ac.uk Introducing bulkier groups might sterically prevent binding to a smaller off-target binding site while being accommodated by the desired target.

Increasing Biological Stability: Compounds are often metabolized by enzymes like cytochrome P450s. This can be a liability, leading to rapid clearance from the body. Strategies to improve metabolic stability include blocking common sites of metabolism. For example, an aromatic ring prone to oxidation can be substituted with a fluorine atom or replaced with a more stable heteroaromatic ring like a pyridine. cambridgemedchemconsulting.com In one optimization program for a benzofuran-based lead, the incorporation of a 2,6-difluoro substitution on a phenyl ring led to an improvement in microsomal stability. dundee.ac.uk


Future Perspectives and Research Directions for 7 Bromo 6 Fluorobenzofuran 3 One

Exploration of New Therapeutic Applications Beyond Current Indications for Benzofuran-3-one Derivatives

Benzofuran (B130515) and its derivatives have demonstrated a vast range of biological activities, suggesting that 7-Bromo-6-fluorobenzofuran-3-one could be a versatile therapeutic candidate. researchgate.netrsc.org While much attention has been given to their anticancer and anti-inflammatory effects, the exploration of new therapeutic avenues is a logical next step.

Research has shown that various benzofuran derivatives exhibit significant potential across multiple disease categories:

Anticancer Activity: Substituted benzofurans have shown cytotoxicity against a range of cancer cell lines, including hepatocellular carcinoma (HePG2), breast cancer (MCF-7), cervical cancer (Hela), and prostate cancer (PC3). researchgate.net Some halogenated derivatives have demonstrated remarkable potency, with IC50 values in the low micromolar range against leukemia cells. mdpi.com The introduction of fluorine and bromine into the benzofuran core has been linked to significant anticancer activity. mdpi.comresearchgate.net

Neuroprotective Effects: In preclinical models of cerebral ischemia/reperfusion injury, certain 2,6-disubstituted benzofuran-3-one derivatives have shown potent neuroprotective and antioxidative effects, outperforming established clinical drugs. nih.gov These compounds were found to reduce the ischemic infarct area and downregulate inflammatory markers. nih.gov

Anti-inflammatory and Antioxidant Activity: Many benzofuran derivatives are effective radical scavengers and possess anti-inflammatory properties, which are often linked to their antioxidant capacity. nih.govresearchgate.netscholarena.com Some fluorinated benzofurans have been shown to inhibit cyclooxygenase activity and reduce inflammation in animal models. researchgate.net

Antimicrobial Activity: The benzofuran scaffold is a core component of molecules developed as antibacterial and antifungal agents, highlighting its potential in combating infectious diseases and addressing antibiotic resistance. nih.govnih.gov

Given this broad spectrum of activity, future research should systematically screen this compound against a diverse panel of therapeutic targets.

Table 1: Potential Therapeutic Applications of Benzofuran-3-one Derivatives

Therapeutic AreaObserved Activity in Benzofuran DerivativesPotential Mechanism/TargetReference
OncologyCytotoxicity against various cancer cell lines (liver, breast, prostate, leukemia).Inhibition of tubulin polymerization, Hypoxia-inducible factor (HIF-1) pathway, or cyclooxygenase. mdpi.comnih.govresearchgate.net
NeurologyNeuroprotection in cerebral ischemia/reperfusion models.Antioxidative effects, reduction of inflammatory markers. nih.gov
InflammationInhibition of nitric oxide production and cyclooxygenase.Scavenging of reactive oxygen species (ROS). rsc.orgresearchgate.netresearchgate.net
Infectious DiseasesAntibacterial and antifungal activity.Inhibition of essential microbial enzymes like DNA gyrase. nih.gov

Development of Targeted Delivery Systems for Benzofuran-3-one Derivatives

A significant hurdle in drug development is ensuring that a therapeutic agent reaches its intended target in sufficient concentration without causing systemic toxicity. Targeted drug delivery systems (DDSs) offer a solution by enhancing bioavailability, stability, and site-specific accumulation. imrpress.comnih.gov For a potent molecule like this compound, developing advanced delivery systems is crucial.

Future research could focus on:

Nanoparticle-Based Systems: Encapsulating the compound within nanoparticles (NPs) can improve its solubility, protect it from premature degradation, and prolong its circulation time. imrpress.com Different types of NPs could be explored:

Lipid-NPs: These are biocompatible and can effectively carry hydrophobic drugs. imrpress.com

Polymer-NPs: Systems like PEGylated nanoparticles can evade the immune system, allowing for passive accumulation in tumors through the enhanced permeability and retention (EPR) effect. imrpress.comacs.org

Hydrogel-Based Systems: Hydrogels can be designed for sustained, localized release of a drug, which would be particularly useful for treating localized conditions like solid tumors or inflammation. imrpress.com These systems can also be engineered to respond to specific stimuli (e.g., pH, temperature) for on-demand drug release. imrpress.com

Active Targeting: To further enhance specificity, these delivery systems can be decorated with ligands—such as antibodies, peptides, or aptamers—that bind to receptors overexpressed on target cells (e.g., cancer cells). acs.org This active targeting strategy can significantly increase drug concentration at the site of action while minimizing exposure to healthy tissues. acs.org

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology, as it can lead to enhanced efficacy, reduced dosages, and the overcoming of drug resistance. The investigation of this compound in combination therapies represents a promising research avenue.

Hybrid Molecules: One approach involves creating hybrid molecules that incorporate the benzofuran-3-one scaffold with other pharmacophores. mdpi.com Studies on hybrid benzofurans incorporating chalcone (B49325), triazole, or oxadiazole moieties have revealed potent synergistic cytotoxic effects against cancer cells. mdpi.comnih.govmdpi.com This suggests that designing hybrids based on this compound could yield novel and highly potent drug candidates.

Combination Therapy: A more conventional approach is to test the compound in combination with established drugs. For instance, in cancer treatment, it could be co-administered with standard chemotherapeutic agents. The benzofuran derivative could potentially sensitize cancer cells to the conventional drug, allowing for lower, less toxic doses. Research should focus on identifying synergistic interactions and elucidating the molecular basis for this synergy.

Advanced Mechanistic Elucidation using Omics Technologies

While preliminary studies on benzofuran derivatives have pointed to mechanisms like the inhibition of tubulin polymerization or the HIF-1 pathway, a comprehensive understanding of the molecular mechanisms of this compound is lacking. mdpi.commdpi.com Modern "omics" technologies can provide a systems-level view of the drug's impact on cellular processes.

Proteomics: This can be used to identify the direct protein targets of the compound and map out the protein interaction networks that are subsequently affected.

Transcriptomics: By analyzing changes in gene expression (mRNA levels) following treatment, researchers can identify the cellular pathways that are modulated by the drug.

Metabolomics: This technology can reveal how the compound alters the metabolic profile of a cell, which is particularly relevant for understanding its effects in diseases like cancer that involve profound metabolic reprogramming.

The integration of these omics datasets would provide a detailed, unbiased picture of the compound's mechanism of action, potentially revealing novel targets and biomarkers for patient stratification.

Opportunities for Chiral Synthesis and Stereoselective Activity Evaluation

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). It is common for one enantiomer to have significantly higher desired biological activity and a different safety profile than the other. The synthesis of this compound may result in a chiral center, presenting both a challenge and an opportunity.

Future research should prioritize:

Asymmetric Synthesis: Developing methods for stereoselective synthesis to produce individual enantiomers in high purity is essential. organic-chemistry.org Techniques such as asymmetric dual-metal relay catalysis have been successfully used for the enantioselective synthesis of related benzofuran-3(2H)-ones. organic-chemistry.org

Stereoselective Activity Evaluation: Once the individual enantiomers are isolated, they must be evaluated separately for their pharmacological activity and toxicity. This is critical because the biological activity of benzofuran derivatives can be highly dependent on their three-dimensional structure. researchgate.netscielo.org.za Determining which stereoisomer is responsible for the therapeutic effect is a crucial step in developing a safer and more effective drug.

Challenges and Opportunities in Benzofuran-3-one Drug Discovery and Development

The path from a promising compound to an approved drug is fraught with challenges, including high costs, long development timelines, and a high rate of failure. azolifesciences.com

Challenges:

Chemical Stability: Ensuring the stability of the compound in various physiological conditions (e.g., different pH levels in the gastrointestinal tract) is critical for oral bioavailability and formulation development. researchgate.net

Predictive Models: The limitations of preclinical models, including animal models that may not accurately reflect human disease, pose a significant hurdle. azolifesciences.com

Patient Heterogeneity: Diseases like cancer are highly heterogeneous, meaning a drug that works for one patient may not work for another. azolifesciences.com

Opportunities:

Privileged Scaffold: The benzofuran core is a "privileged structure" in medicinal chemistry, with a proven track record of biological activity, providing a strong foundation for development. nih.gov

Structural Versatility: The benzofuran-3-one scaffold allows for extensive chemical modification. The presence of bromo- and fluoro-substituents on this compound already represents an optimization that can be further fine-tuned to improve potency and selectivity. mdpi.comnih.gov

Technological Advances: The use of advanced technologies like targeted drug delivery and omics-based mechanistic studies can help overcome traditional challenges, leading to a more rational and efficient drug development process. imrpress.comacs.org The discovery of validated biomarkers through these methods could enable the development of companion diagnostics to identify patient populations most likely to respond to the therapy. azolifesciences.com

Q & A

Q. What synthetic methodologies are recommended for preparing 7-Bromo-6-fluorobenzofuran-3-one, and how can purity be optimized?

The synthesis typically involves halogenation and cyclization steps. For example, bromination of fluorobenzofuran precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) can achieve regioselective substitution . Purity optimization requires rigorous purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol. Analytical HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS should confirm purity >95%, as referenced in commercial standards .

Q. How should researchers characterize the structural and electronic properties of this compound?

Combine spectroscopic and computational methods:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns (e.g., coupling constants for adjacent fluorines) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å, C-F ~1.34 Å) .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrostatic potentials and frontier molecular orbitals .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is sensitive to light and moisture. Store at 0–6°C in amber vials under inert gas (argon). Stability tests show decomposition >5% after 30 days at room temperature; TGA/DSC analysis confirms thermal stability up to 150°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during halogenation of benzofuran derivatives?

Contradictions often arise from competing electrophilic pathways. To address this:

  • Use kinetic vs. thermodynamic control studies (e.g., varying reaction temperature/time).
  • Employ directing groups (e.g., boronic acids in Suzuki-Miyaura couplings) to steer bromine/fluorine placement .
  • Validate results with 13C^{13}\text{C} NMR isotopic shifts and Hammett plots to quantify substituent effects .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Reactivity indices : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites. For example, the C3 carbonyl oxygen shows high nucleophilicity (f⁻ = 0.15), favoring Pd-catalyzed couplings .
  • Transition state modeling : Use QM/MM simulations to assess activation barriers for Buchwald-Hartwig amination or Ullmann couplings .

Q. How should researchers design experiments to address discrepancies in reported reaction yields for benzofuran functionalization?

  • Systematic screening : Vary catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3), solvents (DMF vs. THF), and bases (K₂CO₃ vs. Cs₂CO₃).
  • In situ monitoring : Use ReactIR or LC-MS to detect intermediates and side products (e.g., debromination byproducts) .
  • Reproducibility protocols : Include internal standards (e.g., 1,3,5-trimethoxybenzene) to normalize yield calculations .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods with HEPA filters to capture volatile brominated byproducts .
  • Waste disposal : Quench reactive intermediates with aqueous NaHSO₃ before neutralization and incineration .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting spectroscopic data for this compound derivatives?

  • Multi-method validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and high-resolution MS .
  • Crystallographic corroboration : Compare experimental X-ray structures with computational predictions to resolve ambiguities in stereoelectronic effects .

Q. What experimental controls are essential when studying the biological activity of halogenated benzofurans?

  • Negative controls : Include non-halogenated analogs (e.g., 6-fluorobenzofuran-3-one) to isolate bromine’s effects.
  • Solvent controls : Account for DMSO’s impact on cell viability assays (e.g., ≤0.1% v/v) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.